High-Affinity Agonism at GPR35: A Differentiating Feature vs. 4-Nitro Isomer
1-(Furan-2-ylmethyl)-4-(3-nitrobenzyl)piperazine exhibits potent agonist activity at the human GPR35 receptor. Its Ki of 6 nM and EC50 of 1.10 nM in a cellular DMR assay establish it as a high-affinity GPR35 ligand [1]. This activity is a critical point of differentiation from closely related analogs; the 4-nitrobenzyl isomer (1-(Furan-2-ylmethyl)-4-(4-nitrobenzyl)piperazine) lacks published GPR35 data and is instead categorized broadly as a 'piperazine derivative' with no specific target identified . Similarly, the simple 1-(4-nitrobenzyl)piperazine (NBP) scaffold is primarily documented for non-specific cytotoxicity, not specific GPCR modulation .
| Evidence Dimension | Binding Affinity (Ki) for human GPR35 |
|---|---|
| Target Compound Data | Ki = 6 nM |
| Comparator Or Baseline | 1-(Furan-2-ylmethyl)-4-(4-nitrobenzyl)piperazine: No data reported; 1-(4-nitrobenzyl)piperazine (NBP): No reported GPR35 activity |
| Quantified Difference | Undefined activity for comparators vs. 6 nM Ki for target compound |
| Conditions | Competitive binding assay in CHO-K1 cells expressing Nluc-fused human GPR35, using furimazine as substrate |
Why This Matters
For researchers focused on GPR35 pharmacology, this compound offers a validated, high-potency chemical probe, whereas near analogs lack target-specific characterization and may produce confounding off-target effects.
- [1] BindingDB. BDBM50575549 (CHEMBL3306990). Ki = 6 nM, EC50 = 1.10 nM at human GPR35. Accessed April 2026. View Source
